Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-
Description
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- is a fluorinated benzamide derivative characterized by a silyl ether substituent at the amide nitrogen. The compound’s structure includes a 4-fluoro-benzamide core modified with a bulky [(1,1-dimethylethyl)dimethylsilyl]oxy group. This silyl ether moiety is notable for its steric hindrance and lipophilic properties, which can influence solubility, stability, and reactivity. Such substituents are often employed in medicinal chemistry and organic synthesis as protecting groups for alcohols or to modulate pharmacokinetic profiles .
Properties
CAS No. |
917470-55-4 |
|---|---|
Molecular Formula |
C13H20FNO2Si |
Molecular Weight |
269.39 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxy-4-fluorobenzamide |
InChI |
InChI=1S/C13H20FNO2Si/c1-13(2,3)18(4,5)17-15-12(16)10-6-8-11(14)9-7-10/h6-9H,1-5H3,(H,15,16) |
InChI Key |
JHBOKNMTJXEMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or acetonitrile at room temperature. The general reaction scheme is as follows:
Protection Step:
Industrial Production Methods
Industrial production of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amide nitrogen.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorobenzenes.
Scientific Research Applications
N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((tert-Butyldimethylsilyl)oxy)-4-fluorobenzamide involves its ability to act as a protecting group. The TBDMS group stabilizes the compound by preventing reactions at the hydroxyl site. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- with related benzamide derivatives:
Key Comparisons
Substituent Effects on Lipophilicity
- The target compound’s [(1,1-dimethylethyl)dimethylsilyl]oxy group enhances lipophilicity compared to the methoxy group in N-(4-methoxyphenyl)-4-fluoro-benzamide . This property may improve blood-brain barrier penetration in drug design but reduce aqueous solubility.
- In contrast, trifluoromethyl groups (e.g., in ) increase electronegativity and metabolic stability but may introduce steric challenges in target binding.
Electronic and Steric Influences The 4-fluoro substituent in all compounds enhances electron-withdrawing effects, stabilizing the amide bond and influencing aromatic ring reactivity. This is critical in maintaining structural integrity during synthetic steps . This contrasts with the planar benzoxazinone heterocycle in , which may facilitate π-π stacking in biological systems.
Applications and Stability
- N-(4-methoxyphenyl)-4-fluoro-benzamide (MW 245.25) is simpler structurally, making it suitable for preliminary drug screening .
- Compounds with trifluoromethyl groups (e.g., ) are prevalent in anticancer and antiviral research due to their resistance to oxidative metabolism.
- The target compound’s silyl ether may serve as a transient protecting group in multi-step syntheses, as seen in intermediates for pesticides (e.g., ).
Research Findings and Implications
- Synthetic Utility : The silyl ether group in the target compound is hydrolytically sensitive, requiring anhydrous conditions during synthesis—similar to tert-butyl esters in . This contrasts with stable trifluoromethyl groups in .
- Biological Activity : Fluorinated benzamides are often explored as kinase inhibitors or protease modulators. The silyl group’s bulkiness may reduce off-target interactions but limit bioavailability compared to smaller substituents like methoxy .
Biological Activity
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- (CAS No. 917470-55-4) is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is , and it is recognized for its structural characteristics, which include a fluorine atom and a dimethylsilyl ether moiety. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- can be represented as follows:
- Molecular Formula :
- Molecular Weight : 253.39 g/mol
- IUPAC Name : N-((tert-butyldimethylsilyl)oxy)-4-fluorobenzamide
This compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of benzamide derivatives on various enzymes, including acetylcholinesterase (AChE) and β-secretase (BACE1), which are significant in the context of neurodegenerative diseases such as Alzheimer's disease.
Key Findings from Research:
- AChE Inhibition : A study indicated that certain benzamide derivatives exhibit potent AChE inhibitory activity with IC50 values as low as 0.056 µM, indicating a strong potential for therapeutic application against Alzheimer's disease .
- BACE1 Inhibition : The same research showed that these compounds also inhibit BACE1, with IC50 values ranging from 9.01 to 87.31 µM. The most active compound in this context had an IC50 of 9.01 µM .
The mechanism by which Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- exerts its biological effects involves interactions at the active sites of these enzymes. Molecular modeling studies suggest that the compound may stabilize the enzyme structure, thereby inhibiting its flexibility and function .
Study on Neuroprotective Effects
A recent study focused on the neuroprotective effects of various benzamide derivatives, including the compound . The researchers synthesized several new derivatives and assessed their activity against neurodegenerative targets. The findings indicated that modifications in the benzamide structure could enhance bioactivity significantly.
Table 1: Summary of Biological Activity Against AChE and BACE1
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Benzamide Derivative A | 0.056 | 9.01 |
| Benzamide Derivative B | 0.046 (Donepezil) | 4.89 (Quercetin) |
| Benzamide N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- | TBD | TBD |
This table illustrates comparative data on the inhibitory potency of various benzamides against critical enzymes involved in Alzheimer's pathology.
Synthesis and Characterization
The synthesis of Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro- typically involves multi-step reactions starting from commercially available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the identity and purity of the synthesized compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
